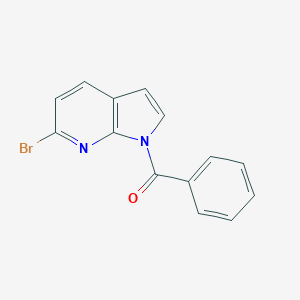

1-Benzoyl-6-bromo-7-azaindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyrrolo[2,3-b]pyridin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-12-7-6-10-8-9-17(13(10)16-12)14(18)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNMLVATSZKHBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566958 | |

| Record name | (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143468-12-6 | |

| Record name | (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 1-Benzoyl-6-bromo-7-azaindole: A Multi-technique Approach to Unambiguous Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, prized as a bioisostere of both purine and indole systems, which grants it privileged access to a wide range of biological targets, particularly protein kinases.[1] Its derivatives are integral to numerous therapeutic candidates and approved drugs.[2][3][4][5] The synthesis of substituted 7-azaindoles, such as 1-Benzoyl-6-bromo-7-azaindole, introduces significant analytical challenges. The potential for isomeric products during N-acylation and regioselective halogenation necessitates a rigorous and systematic approach to structure elucidation.[6][7][8] This guide provides a detailed, field-proven workflow for the unambiguous structural confirmation of this compound, integrating mass spectrometry, a comprehensive suite of NMR experiments, and X-ray crystallography. The causality behind each analytical choice is explained, presenting a self-validating system for absolute structural integrity.

Introduction: The Significance and Challenge of a Substituted 7-Azaindole

The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a bicyclic heterocycle that merges a pyridine ring (an electron-deficient system) with a pyrrole ring (an electron-rich system).[9] This electronic dichotomy governs its reactivity and its ability to form key hydrogen bond interactions within biological targets.[1][10]

The target molecule, this compound, incorporates two critical modifications:

-

N-Benzoylation: The attachment of a benzoyl group to the pyrrole nitrogen (N-1) is a common strategy to modulate the molecule's electronic properties and steric profile.[7][11]

-

C-6 Bromination: Halogenation of the azaindole core is a key step for introducing a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of chemical space.[8][12] However, the regioselectivity of this step is not always absolute, making structural verification crucial.

The primary analytical challenge is to confirm, with unequivocal certainty, that the benzoyl group resides on N-1 and the bromine atom is positioned at C-6, ruling out other potential isomers. This guide details the logical and experimental progression to achieve this confirmation.

graph "1_Benzoyl_6_bromo_7_azaindole" {

layout=neato;

node [shape=plaintext];

edge [style=solid];

// Define atom positions

N1 [pos="0,1.2!", label="N"];

C2 [pos="1.2,1.2!", label="C"];

C3 [pos="1.2,0!", label="C"];

C3a [pos="0,0!", label="C"];

C7a [pos="-1.2,1.2!", label="C"];

N7 [pos="-2.4,0.6!", label="N"];

C6 [pos="-2.4,-0.6!", label="C"];

C5 [pos="-1.2,-1.2!", label="C"];

C4 [pos="0,-1.2!", label="C"];

H2 [pos="2.1,1.8!", label="H"];

H3 [pos="2.1,-0.3!", label="H"];

H5 [pos="-1.2,-2.1!", label="H"];

H4 [pos="0.5,-2.1!", label="H"];

Br [pos="-3.6,-1.2!", label="Br"];

C_CO [pos="0,2.4!", label="C"];

O_CO [pos="0.8,3.3!", label="O"];

C_Ph1 [pos="-1.2,3.0!", label="C"];

C_Ph2 [pos="-1.2,4.2!", label="C"];

C_Ph3 [pos="-2.4,4.8!", label="C"];

C_Ph4 [pos="-3.6,4.2!", label="C"];

C_Ph5 [pos="-3.6,3.0!", label="C"];

C_Ph6 [pos="-2.4,2.4!", label="C"];

// Draw bonds

N1 -- C2 [len=1.5];

C2 -- C3 [len=1.5];

C3 -- C3a [len=1.5];

C3a -- N1 [len=1.5];

C3a -- C4 [len=1.5];

C4 -- C5 [len=1.5];

C5 -- C6 [len=1.5];

C6 -- N7 [len=1.5];

N7 -- C7a [len=1.5];

C7a -- N1 [len=1.5];

C7a -- C3a [style=invis]; // for layout

// Double bonds

C2 -- C3 [style=double, len=1.5];

C4 -- C5 [style=invis];

C6 -- N7 [style=invis];

C7a -- N1 [style=invis];

// Substituents

C2 -- H2 [len=1.2];

C3 -- H3 [len=1.2];

C5 -- H5 [len=1.2];

C4 -- H4 [len=1.2];

C6 -- Br [len=1.5];

N1 -- C_CO [len=1.5];

C_CO -- O_CO [style=double, len=1.5];

C_CO -- C_Ph1 [len=1.5];

C_Ph1 -- C_Ph2 [len=1.5];

C_Ph2 -- C_Ph3 [len=1.5];

C_Ph3 -- C_Ph4 [len=1.5];

C_Ph4 -- C_Ph5 [len=1.5];

C_Ph5 -- C_Ph6 [len=1.5];

C_Ph6 -- C_Ph1 [len=1.5];

// Benzene ring double bonds

C_Ph1 -- C_Ph2 [style=double, len=1.5];

C_Ph3 -- C_Ph4 [style=double, len=1.5];

C_Ph5 -- C_Ph6 [style=double, len=1.5];

}

Caption: Logical workflow for structure elucidation.

Step 1: Mass Spectrometry - Elemental Composition and Halogen Confirmation

Expertise & Causality: The first step is to verify that the compound has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Critically, for a halogenated compound, the isotopic distribution pattern is a powerful diagnostic tool. Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. The presence of a single bromine atom will therefore generate a characteristic "doublet" for the molecular ion peak (M and M+2) with nearly identical intensities, providing immediate and definitive evidence of bromination.[13]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Acquire the spectrum in positive ion mode. ESI is a soft ionization technique that will typically yield the protonated molecular ion, [M+H]⁺.

-

Data Analysis:

-

Accurate Mass: Locate the ion cluster corresponding to [M+H]⁺. For C₁₄H₉BrN₂O (MW: 301.14), the expected m/z will be ~302 and ~304.

-

Isotopic Pattern: Verify that the peaks at [M+H]⁺ and [(M+2)+H]⁺ have an intensity ratio of approximately 1:1.

-

Formula Confirmation: Use the instrument's software to calculate the elemental formula from the measured accurate mass. The mass error should be less than 5 ppm.

Trustworthiness: The combination of an accurate mass measurement confirming the elemental formula and the unmistakable 1:1 isotopic signature for bromine provides a high-confidence, self-validating starting point for the rest of the elucidation process.

Step 2: NMR Spectroscopy - The Architectural Blueprint

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[14][15][16] A suite of 1D and 2D NMR experiments is required to build the molecular structure piece by piece, assigning every proton and carbon and then using through-bond correlations to link them together. The key is to use Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range (2- and 3-bond) connections, which are essential for placing the substituents correctly.[17]

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[18][19]

-

Acquisition: Collect the following spectra on a high-field NMR spectrometer (≥400 MHz):

-

¹H NMR

-

¹³C NMR

-

2D COSY (¹H-¹H Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

Data Interpretation: A Step-by-Step Analysis

-

¹H NMR Analysis:

-

Benzoyl Group: Expect complex multiplets between δ 7.4-8.0 ppm integrating to 5 protons.

-

Azaindole Core: Look for four distinct aromatic protons. Based on known data for 7-azaindoles, expect a doublet for H-2 and a doublet for H-3 (coupled to each other), and two doublets for H-4 and H-5 (coupled to each other). The absence of a signal for H-6 is a key piece of evidence. The N-acylation will shift the pyrrole protons (H-2, H-3) downfield.[18][20]

-

¹³C NMR Analysis:

-

Count the signals to confirm 14 unique carbons.

-

Carbonyl Carbon: A low-intensity signal around δ 165-170 ppm corresponds to the benzoyl C=O.

-

C-Br Carbon: The carbon directly attached to bromine (C-6) will be significantly shielded compared to its unsubstituted counterpart and will appear at a characteristic chemical shift.

-

Other aromatic carbons will appear in the δ 110-150 ppm region.

-

2D NMR Correlation Analysis (HSQC & COSY):

-

Use the HSQC spectrum to unambiguously link each proton signal to its directly attached carbon signal.

-

Use the COSY spectrum to confirm the ¹H-¹H spin systems. This will clearly show the H-2/H-3 coupling and the H-4/H-5 coupling, confirming these adjacent proton pairs.

-

2D HMBC Analysis - The Decisive Experiment:

-

Confirming N-1 Benzoylation: The most critical correlation is a 3-bond coupling from the pyrrole protons (H-2 and/or H-3) to the benzoyl carbonyl carbon (~170 ppm). This proves the benzoyl group is attached to the pyrrole nitrogen (N-1) and not elsewhere. A correlation from the ortho-protons of the benzoyl ring to this same carbonyl carbon further solidifies this assignment.

-

Confirming C-6 Bromination: Look for a 3-bond correlation from proton H-5 to the carbon that has no attached proton, C-6. Additionally, a 2-bond correlation from H-5 to C-6 should be visible. The absence of a proton on C-6 (from ¹H and HSQC data) combined with these HMBC correlations to it provides definitive proof of the bromine's location.

Trustworthiness: The interlocking web of correlations from the full NMR dataset provides a self-consistent and definitive map of the molecule's covalent framework. The HMBC experiment, in particular, acts as a logical validator, bridging non-adjacent fragments of the molecule to confirm the placement of the substituents.

Table 1: Predicted NMR Data for this compound (in CDCl₃)

| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

| :--- | :--- | :--- | :--- |

| 2 | ~7.6 (d, J ≈ 3.5) | ~128 | C3, C3a, C7a, C=O |

| 3 | ~6.6 (d, J ≈ 3.5) | ~110 | C2, C3a, C=O |

| 3a | - | ~145 | H2, H3, H4, H5 |

| 4 | ~7.9 (d, J ≈ 5.5) | ~130 | C3a, C5, C6 |

| 5 | ~7.2 (d, J ≈ 5.5) | ~118 | C3a, C4, C6, C7a |

| 6 | - | ~115 | H4, H5 |

| 7a | - | ~150 | H2, H5 |

| C=O | - | ~168 | H2, H3, H-ortho |

| Ph-ortho | ~7.8 (m) | ~129 | C=O, C-ipso, C-meta |

| Ph-meta | ~7.5 (m) | ~130 | C-ortho, C-para |

| Ph-para | ~7.6 (m) | ~134 | C-meta |

| Ph-ipso | - | ~135 | H-ortho |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Step 3: X-ray Crystallography - The Ultimate Confirmation

Expertise & Causality: While the combination of MS and NMR provides a structure beyond a reasonable doubt, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[21] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, directly visualizing the atomic positions and confirming connectivity.[10][22] Obtaining a publication-quality crystal structure is considered the gold standard for structural proof in chemical research.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is the most challenging and empirical step. The purified compound must be induced to form high-quality single crystals. Common techniques include:

-

Slow evaporation of a solution (e.g., from ethyl acetate or dichloromethane).

-

Vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution of the compound in a good solvent like ethyl acetate).

-

Slow cooling of a saturated solution.

-

Data Collection: A suitable crystal is selected, mounted on a diffractometer, and irradiated with X-rays. The resulting diffraction pattern is collected.

-

Structure Solution & Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to give the final structure.

Trustworthiness: An X-ray crystal structure is a direct observation of the molecule's atomic arrangement. It provides definitive, irrefutable evidence of the placement of the benzoyl and bromo substituents, leaving no room for ambiguity.[23]

Conclusion

The structural elucidation of this compound is a paradigmatic case for modern analytical chemistry in drug discovery. It demonstrates that while synthesis creates the molecule, a rigorous, multi-technique analytical workflow is required to truly know it. By logically progressing from mass spectrometry to a comprehensive NMR analysis, the elemental composition and atomic connectivity can be confidently established. For ultimate confirmation, X-ray crystallography provides the final, incontrovertible proof. This systematic, self-validating approach ensures the foundational integrity of the molecules that advance into further development, a non-negotiable requirement for researchers, scientists, and drug development professionals.

References

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. rsc.org [rsc.org]

- 20. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]

- 21. publications.iupac.org [publications.iupac.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzoyl-6-bromo-7-azaindole

Introduction: The Strategic Importance of 1-Benzoyl-6-bromo-7-azaindole in Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone in the design of numerous therapeutic agents, most notably in oncology and neurology.[1] Its structural resemblance to purines and indoles allows it to function as a bioisostere, interacting with biological targets of interest. The introduction of a bromine atom at the 6-position and a benzoyl group at the 1-position of the 7-azaindole core, yielding this compound, creates a unique molecular entity with modulated electronic and steric properties. This strategic functionalization can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a key intermediate in the synthesis of complex, biologically active molecules, a thorough understanding of its characteristics is paramount for researchers in drug development.[1] This document is structured to provide not only the known and predicted properties of this compound but also to offer detailed, field-proven methodologies for their experimental determination. The causality behind each experimental choice is explained to empower researchers to apply these principles to other novel compounds.

Molecular and Structural Attributes

This compound possesses a molecular formula of C₁₄H₉BrN₂O and a molecular weight of 301.14 g/mol .[1][2] The core of the molecule is the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) bicyclic system. The benzoyl group attached to the pyrrolic nitrogen (N1) introduces a significant steric and electronic perturbation, influencing the planarity and electron density of the ring system. The bromine atom at the C6 position of the pyridine ring further modifies the molecule's electronic landscape and provides a handle for further synthetic transformations, such as cross-coupling reactions.

Caption: 2D representation of this compound.

Predicted and Known Physicochemical Properties

| Property | Predicted/Known Value | Comments and Rationale |

| Molecular Formula | C₁₄H₉BrN₂O | Confirmed by multiple sources.[1][2] |

| Molecular Weight | 301.14 g/mol | Confirmed by multiple sources.[1][2] |

| Appearance | White to yellow solid | Reported by chemical suppliers.[1] |

| Melting Point (°C) | Not available (N/A) | The precursor, 6-bromo-7-azaindole, has a melting point of 192-195 °C. The addition of the benzoyl group would be expected to significantly alter this. For context, Vemurafenib, a more complex 7-azaindole derivative, has a high melting point of ~272 °C.[3][4] |

| Boiling Point (°C) | 363.9 ± 35.0 (Predicted) | This is a predicted value and should be treated with caution as decomposition may occur at such high temperatures.[2] |

| Aqueous Solubility | Expected to be very low | The parent 7-azaindole has some water solubility, but the large, hydrophobic benzoyl group and the bromine atom would drastically decrease it. Vemurafenib is practically insoluble in water (<1 mg/mL).[4] |

| Lipophilicity (logP) | Expected to be high | The benzoyl group significantly increases the lipophilicity. For comparison, Vemurafenib has a logP of 5.1.[4] A high logP is indicative of poor aqueous solubility but potentially good membrane permeability. |

| pKa | Expected to be weakly acidic | The N-H of the pyrrole ring in the parent 7-azaindole is acidic. However, in the title compound, this proton is replaced by the benzoyl group. The most basic site is the pyridine nitrogen (N7). The pKa of 7-azaindole is reported to be acidic (calculated at 3.67), making it the most acidic of the azaindole isomers.[5] The electron-withdrawing benzoyl group on N1 would likely further decrease the basicity of the N7 nitrogen. |

| Storage Conditions | 2-8 °C, sealed in dry conditions | Recommended by suppliers to prevent degradation.[2] |

Experimental Protocols for Physicochemical Characterization

The following section details the standard, validated protocols for determining the key physicochemical properties of this compound.

Determination of Melting Point

Rationale: The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid. This is often the first analytical test performed on a newly synthesized compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can hinder absorption from the gastrointestinal tract.

Methodology: Shake-Flask Method (Thermodynamic Solubility)

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.22 µm filter or centrifuged at high speed to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Lipophilicity (logP) Determination

Rationale: The partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity. It influences membrane permeability, plasma protein binding, and metabolic clearance.

Methodology: Shake-Flask Method

-

Solvent Preparation: 1-Octanol and water (or pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in the octanol phase. This is then mixed with an equal volume of the aqueous phase in a sealed vial.

-

Equilibration: The mixture is agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The vial is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log ([Compound]_octanol / [Compound]_aqueous)

Caption: Workflow for Experimental logP Determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its connectivity and stereochemistry.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 7-azaindole core and the benzoyl group. The protons on the pyridine ring (positions 4 and 5) and the pyrrole ring (positions 2 and 3) will appear as doublets or multiplets. The five protons of the benzoyl group will likely appear in the range of 7.4-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon of the benzoyl group will be a key downfield signal (typically >165 ppm). The carbon atom attached to the bromine (C6) will also have a characteristic chemical shift.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Integration of ¹H signals and analysis of coupling constants will help in assigning the signals to specific protons.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

C=O stretch (amide): A strong absorption band is expected around 1680-1650 cm⁻¹ for the benzoyl group's carbonyl.

-

C=C and C=N stretches: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-Br stretch: A weak to medium absorption is expected in the fingerprint region, typically below 800 cm⁻¹.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty crystal is subtracted.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Results:

-

Molecular Ion Peak ([M]⁺): In high-resolution mass spectrometry (HRMS), the molecular ion will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 300 and 302 for the [M]⁺ ion). The exact mass measurement will confirm the molecular formula C₁₄H₉BrN₂O.

-

Fragmentation: Common fragmentation pathways would include the loss of the benzoyl group (C₆H₅CO, 105 Da) or the bromine atom.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Data Acquisition: The solution is infused into the ESI source of a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument for high resolution).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Proposed Synthetic Route

A plausible synthesis of this compound would start from commercially available 6-bromo-7-azaindole.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzoyl-6-bromo-7-azaindole: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Benzoyl-6-bromo-7-azaindole, a heterocyclic building block of significant interest in medicinal chemistry. The document delves into its core chemical and physical properties, provides a detailed synthesis protocol, and explores its applications as a crucial intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurological disorders. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine and indole structures, which are ubiquitous in biological systems. The introduction of a nitrogen atom into the benzene ring of the indole structure imparts unique physicochemical properties, including modulated hydrogen bonding capabilities, enhanced solubility, and altered metabolic stability, making it a valuable component in the design of targeted therapeutics.[1][2] Specifically, this compound serves as a strategically functionalized intermediate, where the benzoyl group acts as a protecting group for the pyrrole nitrogen, and the bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions.[3] This strategic functionalization makes it an invaluable precursor in the synthesis of complex, biologically active molecules.[3]

Core Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthetic chemistry and drug design.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 143468-12-6 | [3][4] |

| Molecular Formula | C₁₄H₉BrN₂O | [3][4] |

| Molecular Weight | 301.14 g/mol | [3][4] |

| Appearance | White to yellow solid | [3] |

| Storage | 2-8°C | [3] |

Note: Specific quantitative data such as melting point and solubility are not consistently reported in publicly available literature, indicating the need for empirical determination in a laboratory setting.

Spectroscopic and Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the 7-azaindole core and the benzoyl group. The protons on the pyridine and pyrrole rings would appear in the aromatic region, with their chemical shifts and coupling constants influenced by the bromine and benzoyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the 7-azaindole skeleton and the benzoyl moiety. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum should feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the benzoyl group, typically in the range of 1650-1700 cm⁻¹. Other characteristic peaks would include C-N and C-Br stretching vibrations. A commercial supplier indicates that the infrared spectrum conforms to the structure.[3]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M and M+2 in approximately a 1:1 ratio).

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through the N-benzoylation of its precursor, 6-bromo-7-azaindole. This reaction is a standard procedure in organic synthesis, offering a reliable method for protecting the pyrrole nitrogen, thereby enabling selective functionalization at other positions of the azaindole core.

Experimental Protocol: N-Benzoylation of 6-bromo-7-azaindole

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

6-bromo-7-azaindole

-

Benzoyl chloride

-

A suitable base (e.g., triethylamine, pyridine, or sodium hydride)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-7-azaindole in the chosen anhydrous aprotic solvent.

-

Addition of Base: Cool the solution to 0°C using an ice bath and add the base dropwise. If using sodium hydride, add it portion-wise.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Essential to prevent the hydrolysis of benzoyl chloride and any strong base used.

-

Low-Temperature Addition: Controls the exothermicity of the acylation reaction.

-

Aqueous Work-up: Neutralizes any excess acid and removes water-soluble byproducts.

-

Chromatographic Purification: Ensures the isolation of the pure product from any unreacted starting materials or side products.

Deprotection of the Benzoyl Group

The benzoyl group can be readily removed to regenerate the N-H of the 7-azaindole. A common method involves basic hydrolysis, for instance, by stirring the compound in a solution of sodium hydroxide in methanol.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide array of biologically active compounds, particularly kinase inhibitors for cancer therapy.[5] The 7-azaindole scaffold is known to form key hydrogen bonding interactions with the hinge region of many kinases. The bromine atom at the 6-position serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.[6]

Role as a Precursor to Kinase Inhibitors

The development of numerous kinase inhibitors has utilized the 7-azaindole framework. While specific examples detailing the direct use of this compound are often proprietary, its logical application would be in multi-step syntheses where the benzoyl group protects the pyrrole nitrogen during modifications at the 6-position. Following a cross-coupling reaction at the C6-bromo position, the benzoyl group can be removed to yield a key intermediate for further elaboration or the final active pharmaceutical ingredient.

Signaling Pathways and Therapeutic Targets

Derivatives of 7-azaindole have been investigated as inhibitors of a multitude of kinases involved in cancer cell proliferation and survival signaling pathways. These include, but are not limited to:

-

BRAF Kinase: Vemurafenib, a BRAF inhibitor approved for the treatment of melanoma, features a 7-azaindole core.

-

Receptor Tyrosine Kinases (RTKs): The 7-azaindole scaffold is present in inhibitors of various RTKs implicated in tumorigenesis.[1]

-

Other Serine/Threonine and Tyrosine Kinases: The versatility of the 7-azaindole moiety allows for its incorporation into inhibitors targeting a broad spectrum of kinases.[5]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a strategically designed and highly valuable intermediate for the synthesis of complex heterocyclic compounds. Its pre-functionalized structure, with a protected pyrrole nitrogen and a reactive bromine handle, makes it an ideal starting material for the construction of diverse molecular libraries, particularly for the discovery of novel kinase inhibitors. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their drug discovery and development endeavors.

References

synthesis and characterization of 1-Benzoyl-6-bromo-7-azaindole

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzoyl-6-bromo-7-azaindole

Foreword: The Strategic Value of Functionalized Azaindoles

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the natural indole ring system.[1] Its incorporation into drug candidates can modulate physicochemical properties, enhance binding affinity to biological targets, and open new avenues for intellectual property. As a core component of several approved anti-cancer agents, the 7-azaindole framework is of significant interest to drug development professionals.[2]

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of This compound (CAS No. 143468-12-6), a key building block used in the development of novel therapeutics, particularly in oncology and neuroscience.[3] The strategic placement of a bromine atom at the C6-position and a benzoyl protecting group on the pyrrole nitrogen creates a stable, yet highly versatile intermediate, primed for further elaboration through modern synthetic techniques like palladium-catalyzed cross-coupling reactions.[4] We will move beyond a simple recitation of steps to explore the chemical rationale, process validation, and troubleshooting strategies essential for reproducible, high-purity synthesis.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is most efficiently approached via a two-step sequence starting from the parent 7-azaindole heterocycle. The logic is to first install the less reactive functional group (the C6-bromo substituent) via electrophilic aromatic substitution, followed by protection of the nucleophilic pyrrole nitrogen.

Causality of the Synthetic Design:

-

Bromination First: Directing bromination onto the pyridine ring of the 7-azaindole core is the critical first step. Performing N-acylation first would deactivate the entire ring system towards electrophilic substitution, making subsequent bromination significantly more challenging.

-

N-Benzoylation Second: The introduction of the benzoyl group serves two primary purposes:

-

Protection: It protects the N-H proton, preventing unwanted side reactions in subsequent synthetic steps (e.g., deprotonation by organometallic reagents).

-

Modulation of Reactivity: As an electron-withdrawing group, it modifies the electronic properties of the azaindole core, which can be leveraged in downstream applications.

-

The retrosynthetic pathway is illustrated below.

References

The 6-Bromo-7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 7-azaindole nucleus has garnered significant attention in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective therapeutic agents.[1][2][3][4] Its structural resemblance to the purine core of ATP allows for effective mimicry and interaction with the hinge region of various kinases, making it a "privileged structure" in kinase inhibitor design.[3] The introduction of a bromine atom at the 6-position of this scaffold offers a unique vector for synthetic elaboration and can significantly influence the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the biological activities of 6-bromo-7-azaindole derivatives, with a particular focus on their potential as kinase inhibitors for anti-inflammatory and anticancer applications. We will delve into the mechanistic rationale behind their activity, present detailed experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their potency and selectivity.

The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole and purine, and its derivatives have demonstrated a wide array of biological activities, including analgesic, hypotensive, anti-inflammatory, and anticancer effects.[1][5] A key feature of the 7-azaindole scaffold is its ability to act as both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), enabling a bidentate hydrogen bonding interaction with the hinge region of many protein kinases. This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket and is a hallmark of many successful kinase inhibitors.[3]

The bromine substituent at the 6-position of the 7-azaindole ring serves multiple purposes in drug design. It can act as a handle for further synthetic modifications through cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the surrounding binding pocket of the target protein. Furthermore, the electron-withdrawing nature and lipophilicity of the bromine atom can modulate the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its binding affinity.

Biological Activities of 6-Bromo-7-Azaindole Derivatives

While extensive research has been conducted on various substituted 7-azaindoles, the specific biological profile of 6-bromo-7-azaindole derivatives is an emerging area of investigation. Based on the broader class of 7-azaindoles and related bromo-heterocycles, two primary therapeutic areas of interest for this scaffold are inflammation and oncology.

Anti-inflammatory Activity via p38 MAPK Inhibition

Mechanism of Action:

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress.[6] Specifically, the p38α isoform plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6] Inhibition of p38 MAPK is therefore a promising strategy for the treatment of chronic inflammatory diseases.

6-Bromo-7-azaindole derivatives are hypothesized to act as ATP-competitive inhibitors of p38 MAPK. The 7-azaindole core is expected to form the characteristic hydrogen bonds with the kinase hinge region, while the 6-bromo substituent and other modifications at the C2 and C3 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Signaling Pathway: p38 MAPK and Inflammatory Cytokine Production

References

- 1. pjps.pk [pjps.pk]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 1-Benzoyl-6-bromo-7-azaindole

This guide provides an in-depth exploration of the spectroscopic techniques and data integral to the structural elucidation and quality control of 1-Benzoyl-6-bromo-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate, its unambiguous characterization is paramount for the synthesis of biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into its spectroscopic analysis.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bonding interactions with protein targets. The introduction of a benzoyl group at the N1 position and a bromine atom at the C6 position modifies the electronic and steric properties of the parent molecule, influencing its reactivity and potential biological activity. Accurate spectroscopic analysis is therefore non-negotiable for confirming the successful synthesis and purity of this specific derivative.

The Strategic Importance of Spectroscopic Analysis

The synthesis of complex organic molecules like this compound involves multi-step processes where the potential for side-reactions and impurities is ever-present. Spectroscopic methods provide a non-destructive and highly informative means of verifying the molecular structure at each stage. The core techniques employed—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—each offer a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides a count of the number of unique carbon atoms.

-

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution measurements. Fragmentation patterns observed in the mass spectrum can offer further structural clues.

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting the vibrations of chemical bonds.

The synergy of these techniques allows for a comprehensive and confident structural assignment.

Predicted Spectroscopic Data for this compound

Molecular Structure and Numbering

For clarity in the following sections, the standard IUPAC numbering for the 7-azaindole ring system is used.

Caption: Structure and numbering of this compound.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the azaindole core and the benzoyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 - 8.2 | d | 1H | H4 | The pyridine ring proton adjacent to the nitrogen (N7) is expected to be significantly deshielded. |

| ~7.8 - 7.6 | m | 2H | H2', H6' (ortho-Ph) | Protons on the benzoyl ring ortho to the carbonyl group are deshielded. |

| ~7.6 - 7.4 | m | 3H | H3', H4', H5' (meta, para-Ph) | Protons on the benzoyl ring meta and para to the carbonyl group. |

| ~7.3 | d | 1H | H5 | Pyridine ring proton. |

| ~7.2 | d | 1H | H2 | Pyrrole ring proton, deshielded by the adjacent nitrogen (N1) and the benzoyl group. |

| ~6.6 | d | 1H | H3 | Pyrrole ring proton. |

d = doublet, m = multiplet

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

The ¹³C NMR spectrum will show signals for all 14 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | Carbonyl carbon of the benzoyl group. |

| ~148 | C7a | Quaternary carbon at the fusion of the two rings, adjacent to N7. |

| ~145 | C4 | Pyridine ring carbon, deshielded by N7. |

| ~135 | C1' (ipso-Ph) | Quaternary carbon of the phenyl ring attached to the carbonyl. |

| ~132 | C4' (para-Ph) | Phenyl ring carbon. |

| ~130 | C2 | Pyrrole ring carbon, deshielded by N1. |

| ~129 | C2', C6' (ortho-Ph) | Phenyl ring carbons. |

| ~128 | C3', C5' (meta-Ph) | Phenyl ring carbons. |

| ~122 | C5 | Pyridine ring carbon. |

| ~118 | C3a | Quaternary carbon at the fusion of the two rings. |

| ~115 | C6 | Carbon bearing the bromine atom, deshielded by the halogen. |

| ~108 | C3 | Pyrrole ring carbon. |

Mass Spectrometry (Predicted, ESI+)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Ion |

| 301.0, 303.0 | [M+H]⁺ |

| 323.0, 325.0 | [M+Na]⁺ |

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy (Predicted, KBr pellet)

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~1680 | C=O (amide) | Stretching |

| ~1600, 1450 | C=C (aromatic) | Stretching |

| ~1350 | C-N | Stretching |

| ~750, 690 | C-H (aromatic) | Out-of-plane bending (monosubstituted benzene) |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound. These protocols are based on standard practices for small molecule characterization.

Sample Preparation

A high-purity sample of this compound, synthesized and purified by column chromatography or recrystallization, is required. The absence of residual solvents should be confirmed by ¹H NMR.

NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with data from related compounds.

-

Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set up the electrospray ionization (ESI) source in positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule ([M+H]⁺).

-

Confirm the presence of the characteristic isotopic pattern for a monobrominated compound.

-

If fragmentation is observed, analyze the fragment ions to gain further structural information.

-

Infrared Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Conclusion

The structural confirmation of this compound is a critical step in its utilization for further synthetic applications in drug discovery. A multi-technique spectroscopic approach, combining NMR, MS, and IR, is essential for unambiguous characterization. This guide has provided a framework for understanding and obtaining the necessary spectroscopic data, grounded in established scientific principles and methodologies. By following these protocols and principles of data interpretation, researchers can ensure the identity and purity of their material, thereby maintaining the integrity of their scientific endeavors.

1-Benzoyl-6-bromo-7-azaindole NMR and mass spectrometry analysis

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Benzoyl-6-bromo-7-azaindole

Introduction: The Significance of the Azaindole Scaffold

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of both indole and purine systems. This unique heterocyclic framework is a cornerstone in the design of numerous biologically active compounds, most notably as a hinge-binding motif in a multitude of kinase inhibitors.[1][2] The pyridine nitrogen atom and the pyrrole NH group of the 7-azaindole core can form critical bidentate hydrogen bonds with the kinase hinge region, a feature exploited in the development of targeted therapeutics for diseases ranging from cancer to inflammatory disorders.[1][3][4]

This guide focuses on the comprehensive analytical characterization of a specific derivative, This compound . The introduction of substituents to the core scaffold is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. In this molecule:

-

The N-benzoyl group serves not only as a common protecting group in synthesis but also significantly alters the electronic landscape of the pyrrole ring, influencing its reactivity and spectroscopic properties.

-

The C-6 bromo substituent is of particular strategic importance. It provides a versatile chemical handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of diverse compound libraries.[2][5] Furthermore, the unique isotopic signature of bromine provides a definitive marker in mass spectrometry, greatly aiding in structural confirmation.

The purpose of this document is to serve as an in-depth technical guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and interpret the resulting data to achieve unambiguous structural elucidation.

Molecular Structure and Key Spectroscopic Features

The foundational step in any analytical endeavor is a clear understanding of the molecule's structure. The atom numbering convention used throughout this guide is presented below.

Caption: Structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Expertise & Experience: Why NMR is the Gold Standard

NMR spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. Its strength lies in its ability to probe the precise chemical environment of individual nuclei (primarily ¹H and ¹³C). By analyzing chemical shifts, spin-spin couplings, and through-space/through-bond correlations, we can piece together the complete molecular puzzle, including the carbon-hydrogen framework, atom connectivity, and substituent placement.[6] For a multi-ring, substituted heterocycle like this compound, NMR is indispensable for confirming the correct isomer and substitution pattern.

Experimental Protocol: NMR Data Acquisition and Processing

A robust and reproducible protocol is the bedrock of trustworthy data. The following steps outline a standard procedure for acquiring high-quality NMR data.

Caption: Standard experimental workflow for NMR analysis.

Step-by-Step Methodology

1. Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent is dictated by sample solubility and the need to avoid overlapping solvent signals with analyte peaks. CDCl₃ is a common first choice, while DMSO-d₆ is an excellent alternative for less soluble compounds.[7]

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Gently vortex the vial to ensure the sample is fully dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

2. Data Acquisition:

-

Rationale: The parameters chosen are a balance between obtaining good signal-to-noise and minimizing experiment time. A relaxation delay (D1) is crucial for quantitative integration in ¹H NMR.[7]

-

Typical Parameters (400 MHz Spectrometer):

-

¹H NMR: Use a standard single-pulse experiment (e.g., Bruker 'zg30'). Set the number of scans to 16, acquisition time to ~4 seconds, and relaxation delay to 2 seconds.

-

¹³C NMR: Use a proton-decoupled pulse program (e.g., Bruker 'zgpg30'). A higher number of scans (e.g., 1024) is required due to the low natural abundance of ¹³C.

-

2D NMR: Employ standard, gradient-selected pulse programs for COSY, HSQC, and HMBC experiments.

-

3. Data Processing:

-

Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum. Correct phasing and baseline correction are essential for accurate integration and peak analysis.[7]

-

Procedure:

-

Apply an exponential window function (e.g., line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT).

-

Manually adjust the zero-order and first-order phase to ensure all peaks have a pure, positive absorption lineshape.

-

Apply an automatic baseline correction algorithm.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[8]

-

Data Interpretation and Structural Verification

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information. The chemical shift of each proton is dictated by its electronic environment. The electron-withdrawing benzoyl group and the electronegative nitrogen and bromine atoms will shift nearby protons downfield (to higher ppm values).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~7.5 - 7.7 | Doublet (d) | J_H2-H3 ≈ 3.5 - 4.0 | Pyrrole ring proton, adjacent to N1-benzoyl group. |

| H-3 | ~6.6 - 6.8 | Doublet (d) | J_H3-H2 ≈ 3.5 - 4.0 | Pyrrole ring proton, coupled to H-2. |

| H-4 | ~8.2 - 8.4 | Doublet (d) | J_H4-H5 ≈ 7.5 - 8.0 | Pyridine ring proton, ortho to N7, deshielded. |

| H-5 | ~7.3 - 7.5 | Doublet (d) | J_H5-H4 ≈ 7.5 - 8.0 | Pyridine ring proton, coupled to H-4. |

| H-2', H-6' (ortho) | ~7.8 - 8.0 | Doublet (d) or Multiplet (m) | J ≈ 7.0 - 8.0 | Benzoyl protons, ortho to the electron-withdrawing carbonyl. |

| H-3', H-5' (meta) | ~7.5 - 7.7 | Triplet (t) or Multiplet (m) | J ≈ 7.0 - 8.0 | Benzoyl protons, meta to the carbonyl. |

| H-4' (para) | ~7.6 - 7.8 | Triplet (t) or Multiplet (m) | J ≈ 7.0 - 8.0 | Benzoyl proton, para to the carbonyl. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The carbonyl carbon is highly deshielded and appears far downfield.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

| Carbon Position | Predicted δ (ppm) | Rationale |

| C=O (Benzoyl) | ~168 - 172 | Carbonyl carbon, highly deshielded. |

| C-1' (ipso) | ~135 - 138 | Benzoyl carbon attached to the carbonyl. |

| C-2', C-6' (ortho) | ~129 - 131 | Aromatic carbons. |

| C-3', C-5' (meta) | ~128 - 130 | Aromatic carbons. |

| C-4' (para) | ~133 - 135 | Aromatic carbon. |

| C-2 | ~125 - 128 | Pyrrole ring carbon. |

| C-3 | ~108 - 112 | Pyrrole ring carbon, shielded. |

| C-3a | ~128 - 132 | Bridgehead carbon. |

| C-4 | ~145 - 148 | Pyridine ring carbon, adjacent to N7. |

| C-5 | ~120 - 123 | Pyridine ring carbon. |

| C-6 | ~115 - 118 | Pyridine ring carbon attached to bromine. |

| C-7a | ~148 - 152 | Bridgehead carbon, adjacent to N7. |

Validating Connectivity with 2D NMR

While 1D spectra provide the fundamental data, 2D NMR experiments are essential for creating a self-validating system of structural proof.

-

COSY (Correlation Spectroscopy): Confirms which protons are coupled to each other. We would expect to see cross-peaks between H-2/H-3 and H-4/H-5, confirming the integrity of the pyrrole and pyridine spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton to its directly attached carbon atom. This allows for the unambiguous assignment of the protonated carbons in Table 2 based on the assignments in Table 1.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that would lock in the structure include:

-

A correlation from the benzoyl ortho-protons (H-2'/H-6') to the carbonyl carbon (C=O).

-

A correlation from the azaindole H-2 proton to the carbonyl carbon (C=O), definitively proving the benzoyl group is attached at N-1.

-

Correlations from H-4 and H-5 to the brominated carbon, C-6.

-

Caption: Key HMBC correlations confirming the structure of this compound.

Part 2: Mass Spectrometry (MS) Analysis

Expertise & Experience: Why MS is Essential for Confirmation

Mass spectrometry is a cornerstone of chemical analysis that provides two critical pieces of information: the molecular weight of the analyte and, through fragmentation, clues about its structure.[9] For halogenated compounds, MS offers a particularly powerful and definitive piece of evidence due to the characteristic isotopic patterns of elements like chlorine and bromine.[10][11] The presence of a single bromine atom imparts a unique "doublet" signature to every bromine-containing ion, making its presence in the molecule unmistakable.

Data Interpretation and Structural Verification

The Molecular Ion (M⁺) and the Bromine Isotopic Signature

The most crucial piece of information from a mass spectrum is the molecular ion peak, which corresponds to the intact molecule that has been ionized.

-

Molecular Formula: C₁₄H₉BrN₂O

-

Nominal Mass: 300 u (using ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)

The defining feature for this molecule is the isotopic distribution of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (~50.5% and ~49.5%, respectively).[14][15] Consequently, the mass spectrum will not show a single molecular ion peak. Instead, it will display a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units. This M⁺ / M+2 pattern is an unambiguous confirmation of the presence of one bromine atom.[10]

Table 3: Expected Molecular Ion Cluster for this compound

| Ion | Isotopologue | Calculated m/z (Monoisotopic) | Expected Relative Intensity |

| [M]⁺ | C₁₄H₉⁷⁹BrN₂O | 300.0004 | ~100% |

| [M+2]⁺ | C₁₄H₉⁸¹BrN₂O | 302.0004 | ~98% |

Fragmentation Analysis: Deconstructing the Molecule

When the molecular ion is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The pattern of fragmentation provides a roadmap to the molecule's structure. For this compound, the N-acyl bond is a likely point of cleavage.[16][17]

Predicted Fragmentation Pathway: The most probable fragmentation pathway involves an alpha-cleavage of the bond between the azaindole nitrogen and the benzoyl carbonyl carbon. This is a common fragmentation route for N-acylated compounds.[16][18] This cleavage would result in two major, stable fragment ions.

Caption: Predicted primary fragmentation pathway for this compound.

Table 4: Predicted Major Fragment Ions

| Fragment Structure | Formula | Calculated m/z (Monoisotopic) | Notes |

| Benzoyl Cation | [C₇H₅O]⁺ | 105.0335 | A very common, stable fragment. Often the base peak in the spectrum. |

| 6-Bromo-7-azaindole Cation | [C₇H₅⁷⁹BrN₂]⁺ | 195.9691 | This fragment will also exhibit the characteristic 1:1 isotopic pattern. |

| 6-Bromo-7-azaindole Cation | [C₇H₅⁸¹BrN₂]⁺ | 197.9670 | The M+2 peak of the azaindole fragment. |

The observation of the intense m/z 105 peak, coupled with the bromine-containing doublet at m/z 196/198, provides a self-validating confirmation of the molecule's identity as an N-benzoylated bromo-azaindole.

Conclusion

The structural characterization of this compound is achieved through a synergistic and self-validating application of NMR and Mass Spectrometry.

-

NMR spectroscopy provides an exhaustive map of the molecular architecture, confirming the specific substitution pattern and connectivity of the benzoyl and bromo groups on the 7-azaindole core through 1D and 2D correlation experiments.

-

Mass spectrometry unequivocally confirms the molecular weight and elemental formula. Critically, the distinct M⁺/M+2 isotopic signature provides definitive proof of the presence of a single bromine atom, while the fragmentation pattern, dominated by the benzoyl cation (m/z 105), validates the N-acyl structure.

Together, these techniques provide the rigorous, multi-faceted analytical data required by researchers and drug development professionals to confirm the identity and purity of this important chemical entity with the highest degree of confidence.

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. benchchem.com [benchchem.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. hoffmanchemicals.com [hoffmanchemicals.com]

- 13. This compound [myskinrecipes.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 1-Benzoyl-6-bromo-7-azaindole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

1-Benzoyl-6-bromo-7-azaindole is a key heterocyclic intermediate in contemporary drug discovery, valued for its role in synthesizing novel therapeutic agents, particularly in oncology and neurology.[1] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for successful formulation, process development, and regulatory compliance. This guide provides an in-depth analysis of the critical parameters of solubility and stability for this compound. We will explore the theoretical underpinnings of its expected behavior based on its unique molecular structure and provide detailed, field-proven experimental protocols for its comprehensive characterization. The methodologies outlined herein are designed to be self-validating systems, ensuring the generation of robust and reliable data essential for advancing drug development programs.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (or 1H-Pyrrolo[2,3-b]pyridine) core is a "privileged structure" in medicinal chemistry.[2][3] Its structural resemblance to indole allows it to act as a bioisostere, while the introduction of a nitrogen atom into the six-membered ring fundamentally alters its physicochemical properties.[4] This substitution often leads to enhanced aqueous solubility and metabolic stability compared to corresponding indole analogs, making it an attractive scaffold for optimizing drug candidates.[4]

The subject of this guide, this compound (Figure 1), incorporates three key functional moieties that dictate its chemical behavior:

-

The 7-Azaindole Core: Provides a rigid, aromatic framework and introduces a basic pyridine nitrogen (pKa ≈ 4.6 for the parent 7-azaindole), influencing pH-dependent solubility.[5]

-

The N-1 Benzoyl Group: An electron-withdrawing amide linkage that modifies the electron density of the pyrrole ring, impacting its reactivity and potential for hydrogen bonding.

-

The C-6 Bromo Substituent: A heavy halogen atom that increases lipophilicity and serves as a synthetic handle for further chemical modification, but also represents a potential site for degradation.[6]

A comprehensive characterization of this molecule's solubility and stability is not merely a data-gathering exercise; it is a prerequisite for developing scalable synthetic routes, stable formulations, and predicting its in vivo behavior.

Figure 1: Chemical Structure of this compound CAS Number: 143468-12-6[7] Molecular Formula: C₁₄H₉BrN₂O[1] Molecular Weight: 301.14 g/mol [1]

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug candidate's bioavailability. For an intermediate like this compound, solubility dictates the choice of solvents for reaction, purification, and crystallization. We will delineate protocols for both thermodynamic and kinetic solubility, as each provides unique and essential insights.

Theoretical Considerations

The 7-azaindole moiety is known to enhance aqueous solubility over its indole counterpart.[8] However, the presence of the bulky, lipophilic benzoyl group and the bromo substituent is expected to counteract this effect, suggesting that the molecule will likely exhibit poor to moderate aqueous solubility. The pyridine nitrogen in the azaindole ring provides a site for protonation, implying that solubility will be pH-dependent, with higher solubility anticipated in acidic conditions.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, as standardized by OECD Guideline 105, remains the gold standard for determining thermodynamic equilibrium solubility. It measures the saturation concentration of a compound in a given solvent system at equilibrium.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound (e.g., 5-10 mg) to a series of vials containing 1 mL of each selected solvent system (see Table 1).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C and 37 °C) for a minimum of 48-72 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to permit the sedimentation of undissolved solid. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet any remaining suspended particles.

-

Sampling & Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation:

Table 1: Proposed Solvent Systems for Thermodynamic Solubility Testing

| Solvent System | Rationale | Expected Solubility |

|---|---|---|

| pH 2.0 HCl Buffer | Simulates gastric fluid; assesses solubility at low pH. | Higher |

| pH 7.4 Phosphate Buffer | Simulates physiological pH. | Moderate to Low |

| Water (Deionized) | Baseline aqueous solubility. | Low |

| Methanol | Common polar protic solvent for synthesis. | High |

| Acetonitrile | Common polar aprotic solvent for analysis and synthesis. | High |

| Tetrahydrofuran (THF) | Aprotic ether solvent, good for dissolving aromatics. | Very High |

| Dichloromethane (DCM) | Common non-polar solvent for synthesis. | High |

Experimental Workflow: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Profiling.

Intrinsic Stability and Forced Degradation Analysis

Understanding a molecule's intrinsic stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could pose safety risks.[9][10] Forced degradation, or stress testing, is a systematic process to accelerate this degradation under conditions more severe than standard stability testing.[11] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to identify likely degradation pathways and validate the stability-indicating nature of analytical methods.[9][12]

Potential Liabilities in the Structure

-

Hydrolysis: The N-benzoyl amide bond is a primary candidate for hydrolysis under both acidic and basic conditions, which would cleave the benzoyl group to yield 6-bromo-7-azaindole.

-

Oxidation: The electron-rich pyrrole ring of the azaindole system is susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.

-